3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile
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Overview
Description
3-(6,6-Dimethylbicyclo(311)hept-2-yl)acrylonitrile is an organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with acrylonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the addition reaction. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile can be compared with other similar compounds, such as:
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl formate: Another related compound with different chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the versatility of its derivatives in various applications.
Properties
CAS No. |
79570-08-4 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(E)-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H17N/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h3-4,9-11H,5-6,8H2,1-2H3/b4-3+ |
InChI Key |
CNTLYFYZUXZSBL-ONEGZZNKSA-N |
Isomeric SMILES |
CC1(C2CCC(C1C2)/C=C/C#N)C |
Canonical SMILES |
CC1(C2CCC(C1C2)C=CC#N)C |
Origin of Product |
United States |
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